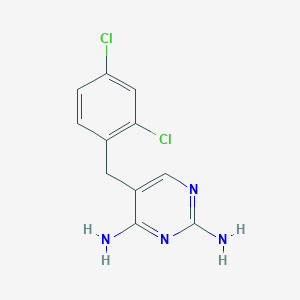
2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine
説明
Synthesis Analysis
The synthesis of 2,4-diamino-5-(2,4-dichlorobenzyl)pyrimidine involves several steps. One approach includes iodination of the 5-position of a precursor compound (2,4-diamino-5-iodo-6-substituted pyrimidine derivatives) followed by Suzuki reactions to generate the target compounds .
Molecular Structure Analysis
The molecular structure of 2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine consists of a pyrimidine core with two amino groups and a 2,4-dichlorobenzyl substituent. The dichlorobenzyl group is attached at the 5-position of the pyrimidine ring .
科学的研究の応用
Antitumor Activity
2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine and its derivatives have been explored for their potential in antitumor activities. A study detailed the synthesis of a specific derivative, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, showing its potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain types of cancer in rats (Grivsky et al., 1980).
Synthesis and Reactivity
The compound's synthesis and reactivity have been a focus of several studies. For example, one study discussed the selective addition of amines to 5-trifluoromethyl-2,4-dichloropyrimidine, a related compound, induced by Lewis acids. This process allows for the preparation of various 2,4-diamino-pyrimidine systems (Richter et al., 2013).
Antiviral Activity
Another research area is the exploration of antiviral properties. A study investigated derivatives of 2,4-diamino-pyrimidine for their inhibitory activity against various DNA viruses and retroviruses, including HIV (Hocková et al., 2003).
Antibacterial Agents
The compound and its analogs have been studied for their potential as antibacterial agents. A study focused on synthesizing new derivatives of 2,4-diamino-5-benzylpyrimidines and analyzing their antibacterial activities (Stuart et al., 1983).
Enzyme Inhibition
Research has also been conducted on the inhibition of dihydrofolate reductase by various derivatives, exploring their potential as therapeutic agents for certain diseases (Baker & Jordaan, 1965).
特性
IUPAC Name |
5-[(2,4-dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N4/c12-8-2-1-6(9(13)4-8)3-7-5-16-11(15)17-10(7)14/h1-2,4-5H,3H2,(H4,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKVFDQYOWXYQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CN=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444816 | |
| Record name | 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diamino-5-(2,4-dichlorobenzyl)pyrimidine | |
CAS RN |
65321-42-8 | |
| Record name | 5-[(2,4-Dichlorophenyl)methyl]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



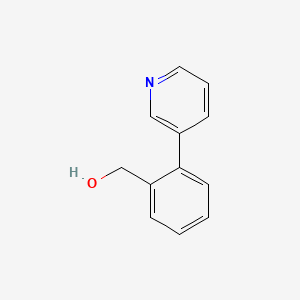
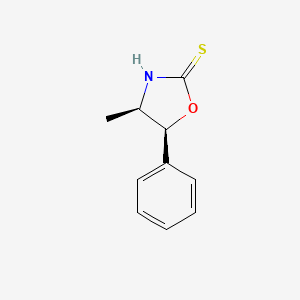
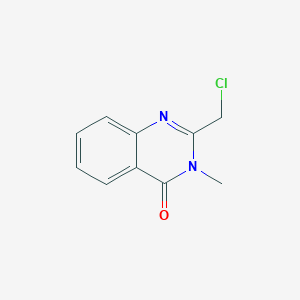
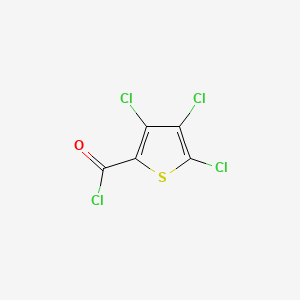
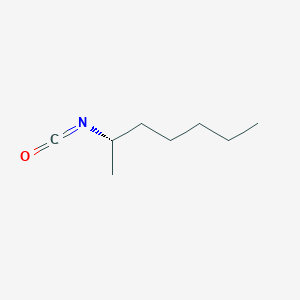
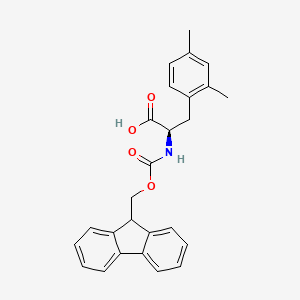
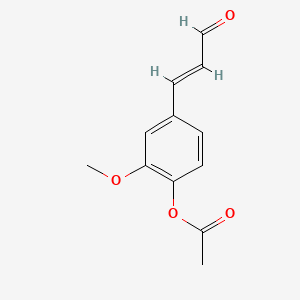
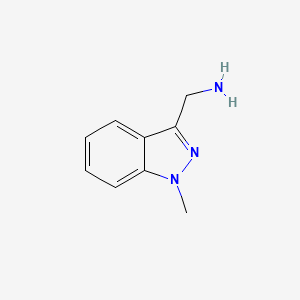
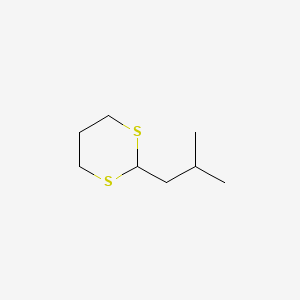
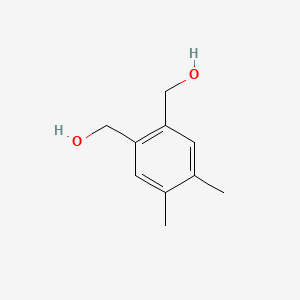
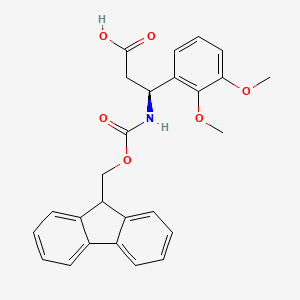
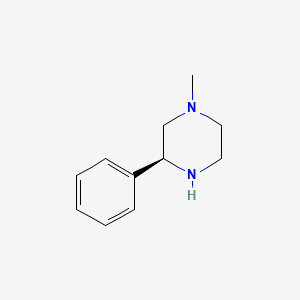
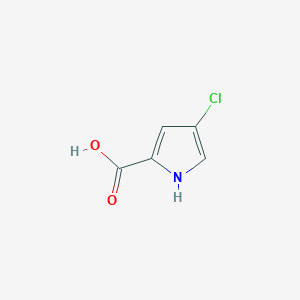
![2-[[7'-[[Bis(carboxylatomethyl)azaniumyl]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B1599567.png)